molecular formula C19H19NO2 B1600303 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-42-6

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B1600303
CAS No.: 37663-42-6
M. Wt: 293.4 g/mol
InChI Key: RZXNEAPKBXXMQP-UHFFFAOYSA-N
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Description

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Target of Action

The primary target of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor . This receptor has been implicated in a variety of diseases, including cancer and neurodegenerative disorders .

Mode of Action

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ1 receptor as a potent ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), indicating a strong preference for the σ1 subtype . , suggesting a low risk of cardiotoxicity.

Biochemical Pathways

The σ1 receptor is known to modulate various ion channels and g-protein-coupled receptors . Therefore, the compound’s interaction with the σ1 receptor could potentially influence multiple biochemical pathways.

Pharmacokinetics

The compound is rapidly metabolized by liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . Studies with recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the identified metabolites .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that it acts as a σ1 receptor antagonist . The exact molecular and cellular effects of the compound’s action are still under investigation.

Action Environment

The action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For instance, the compound’s metabolism could be affected by factors that influence the activity of CYP3A4, such as other drugs, certain foods, and genetic variability . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a benzyl-substituted isobenzofuran derivative, under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: It can be utilized in the production of advanced materials or as a chemical intermediate.

Comparison with Similar Compounds

  • Spiro[isobenzofuran-1,4'-piperidin]-3-one

  • 1'-Methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

  • 1'-Ethyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

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Properties

IUPAC Name

1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-18-16-8-4-5-9-17(16)19(22-18)10-12-20(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXNEAPKBXXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437639
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37663-42-6
Record name 1'-benzylspiro[2-benzofuran-3,4'-piperidine]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-bromobenzoic acid (20.12 g, 0.1 mol) in THF (200 mL) was treated dropwise with n-BuLi (2.5 M, 80 mL) at −78° C. The mixture was stirred at this temperature for 30 min, followed by dropwise addition of a solution of N-benzylpiperdine-4-one (26 g, 137 mmol) in THF (100 mL). The resulting mixture was stirred at −78° C. for 30 min, and was then allowed to warm to room temperature and stirred overnight. The reaction was quenched with water (100 mL) and the resulting mixture was washed with ether (100 mL). The aqueous layer was refluxed for 1 hr and then acidified to pH 2.5. The mixture was extracted with CHCl3 (3×50 mL), the combined organic layers were washed with brine, dried over Na2SO4 and concentrated to dryness to obtain 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g).
Quantity
20.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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